2,3-Dinor-6-oxoprostaglandin F1alpha is primarily synthesized for research purposes rather than for large-scale industrial production. It is classified under prostaglandins, specifically as a metabolite of prostacyclin, which plays a vital role in vascular biology and various physiological processes. The compound has been studied extensively for its implications in medicine and biology, particularly regarding its role in prostaglandin metabolism and its potential therapeutic applications.
The synthesis of 2,3-Dinor-6-oxoprostaglandin F1alpha can be achieved through several methods. One notable approach involves starting from prostaglandin lactone intermediates. For instance, a novel synthesis route reported in scientific literature describes the conversion of these intermediates into 2,3-Dinor-6-oxoprostaglandin F1alpha through specific reaction conditions that include:
The detailed synthesis process often requires precise monitoring of reaction parameters such as temperature, time, and pH to ensure successful conversion.
The molecular structure of 2,3-Dinor-6-oxoprostaglandin F1alpha can be described by its chemical formula . The structural uniqueness arises from:
Molecular modeling studies can provide insights into its three-dimensional conformation, which is crucial for understanding its interaction with biological targets.
2,3-Dinor-6-oxoprostaglandin F1alpha engages in various chemical reactions that include:
The reactions involving this compound typically utilize:
These reagents are chosen based on their ability to selectively modify specific functional groups without affecting others.
The mechanism of action for 2,3-Dinor-6-oxoprostaglandin F1alpha primarily involves its interaction with specific receptors in the prostaglandin signaling pathways. As a metabolite, it influences various physiological processes such as:
Studies have shown that this compound can bind to specific G protein-coupled receptors, triggering downstream signaling cascades that affect cellular responses.
2,3-Dinor-6-oxoprostaglandin F1alpha has several important applications across different scientific fields:
Research continues to explore new applications for this compound, particularly in drug development and disease treatment strategies related to cardiovascular health and inflammatory disorders.
2,3-Dinor-6-oxoprostaglandin F1α (also designated as 2,3-dinor-6-keto-prostaglandin F1α) is a stable metabolite of prostacyclin (Prostaglandin I2), distinguished by its truncated carbon backbone and specific functional groups. Its molecular formula is C₁₈H₂₆D₄O₆ in its deuterated form, with a molecular weight of 346.45 g/mol . Structurally, it retains the core cyclopentane ring characteristic of prostaglandins but undergoes β-oxidation at the α-side chain, resulting in the loss of two methylene units (C2-C3) compared to its precursor, 6-keto-prostaglandin F1α [7]. This yields an 18-carbon backbone with a carboxylic acid terminus, hydroxyl groups at positions C11 and C15, and a stable keto group at C6 [9].
The compound exhibits isomeric specificity due to chiral centers at C15 (S-configuration) and C11 (R-configuration), which are conserved during biosynthesis from prostacyclin. This stereochemistry is critical for its recognition in immunoassays and receptor interactions. Notably, antibodies raised against 2,3-dinor-6-oxoprostaglandin F1α demonstrate high specificity for the α-side chain length, enabling precise discrimination from longer-chain prostaglandin metabolites in complex biological matrices like human urine [2]. Mass spectrometry analyses further confirm structural integrity, with characteristic fragmentation patterns at m/z 614 (protonated form) and 618 (deuterated form) under negative-ion chemical ionization [7].
Table 1: Structural Features of 2,3-Dinor-6-oxoprostaglandin F1α
Property | Description |
---|---|
Systematic Name | (1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3S)-3-hydroxy-1-octen-1-yl]-γ-oxocyclopentanepentanoic acid-d4 |
Molecular Formula | C₁₈H₂₆D₄O₆ |
Molecular Weight | 346.45 g/mol |
Key Functional Groups | C6-keto, C11/C15-hydroxyl, C1-carboxyl |
Chiral Centers | C11 (R), C15 (S) |
Derivatization Agents | Methoxime, pentafluorobenzyl bromide, trimethylsilyl ether |
2,3-Dinor-6-oxoprostaglandin F1α originates from the sequential enzymatic degradation of prostacyclin (Prostaglandin I2), a potent vasodilator and platelet aggregation inhibitor produced primarily in vascular endothelium. Prostacyclin is intrinsically unstable in aqueous solutions (half-life ≈ 3 min) and non-enzymatically hydrolyzes to 6-keto-prostaglandin F1α [6]. This primary metabolite then undergoes β-oxidation in hepatocytes and renal tubular cells:
Biological synthesis can be achieved in vitro via incubation of 6-keto-prostaglandin F1α with dispersed rat hepatocytes or through microbial transformation using Mycobacterium rhodochrous [2]. Chemical synthesis routes involve multi-step organic reactions starting from fatty acid precursors, as described in Tetrahedron Letters [2]. The metabolite is excreted predominantly in urine, where its concentration reflects systemic prostacyclin production. Studies report urinary levels ranging from 108–265 ng/24 hours, exceeding those of 6-keto-prostaglandin F1α (124–574 ng/24 hours) due to its enhanced stability [7].
Once formed, 2,3-dinor-6-oxoprostaglandin F1α undergoes further enzymatic and oxidative transformations:
β-Oxidation: Additional cycles may shorten the side chain further, generating tetranor metabolites detected in trace amounts [6].
Non-Enzymatic Degradation:Reactive oxygen species (ROS) promote dehydration and isomerization reactions. The C6-keto group facilitates aldol condensation or Michael addition, forming bicyclic or dimeric compounds under pro-oxidative conditions (e.g., inflammation) [4] [9]. Ultraviolet (UV) radiation accelerates these reactions in skin, generating derivatives like Δ¹²-PGJ2 analogues involved in cellular senescence [4] [9].
Table 2: Degradation Pathways of 2,3-Dinor-6-oxoprostaglandin F1α
Mechanism | Primary Enzyme/Catalyst | Key Product | Biological Consequence |
---|---|---|---|
C15 Oxidation | 15-Hydroxyprostaglandin Dehydrogenase | 15-Keto-2,3-dinor-6-oxoprostaglandin F1α | Loss of vasoactive properties |
C13-C14 Reduction | Δ¹³-Reductase | 13,14-Dihydro-15-keto-2,3-dinor-6-oxoprostaglandin F1α | Inactive urinary metabolite |
ROS-Mediated Isomerization | Hydroxyl radicals (•OH) | Δ¹²-PGJ2-type derivatives | Potential involvement in senescence pathways |
Autoxidation | Molecular oxygen (O₂) | γ-Ketol or bicyclic ether derivatives | Artifacts in storage; biomarker instability |
Mass spectrometry remains essential for tracking these degradation products. Derivatives like 15-keto-13,14-dihydro-2,3-dinor-6-oxoprostaglandin F1α are quantified as tris-trimethylsilyl pentafluorobenzyl esters via GC-NICI-MS, monitoring ions at m/z 613–618 for accurate profiling [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7